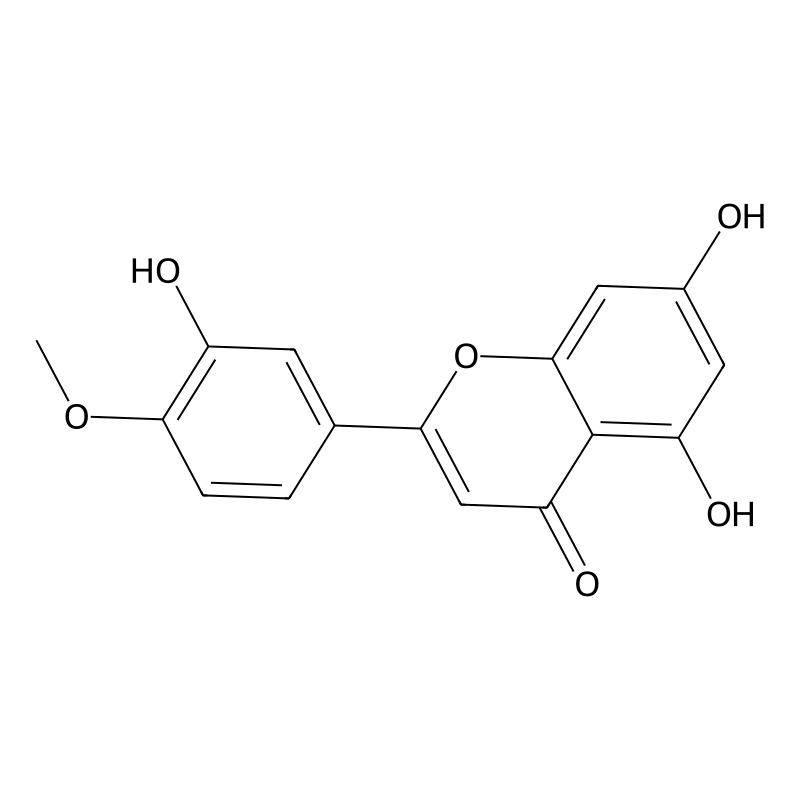

Diosmetin

Content Navigation

- 1. General Information

- 2. Diosmetin (CAS 520-34-3) Baseline Overview: Aglycone Properties and Procurement Relevance

- 3. Why Generic Substitution Fails: The Limitations of Diosmin and Luteolin in Systemic and In Vitro Models

- 4. Product-Specific Quantitative Evidence Guide: Diosmetin vs. Glycoside and Unmethylated Analogs

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Diosmetin (CAS 520-34-3), chemically defined as 5,7,3'-trihydroxy-4'-methoxyflavone, is a naturally occurring O-methylated aglycone flavone. In industrial and research procurement, it is primarily valued as the bioactive metabolite of the widely utilized phlebotonic prodrug, diosmin. While practically insoluble in water, diosmetin exhibits solubility in dimethyl sulfoxide (DMSO) and slight solubility in ethanol, making it suitable for specialized solvent-based formulations and in vitro assays . Unlike its glycoside counterpart, diosmetin provides direct cellular membrane permeability and intrinsic receptor interaction without requiring pre-systemic enzymatic cleavage [1]. Consequently, it is a critical raw material for advanced formulation development, pharmacokinetic reference standards, and semi-synthetic structural modifications aimed at overcoming the bioavailability limitations of traditional flavonoid glycosides.

Substituting diosmetin with its common commercial glycoside, diosmin, or its unmethylated analog, luteolin, fundamentally compromises experimental and formulation outcomes. Diosmin is a prodrug that exhibits extremely poor aqueous solubility and relies entirely on highly variable gut microflora to hydrolyze its rutinoside moiety into diosmetin before any systemic absorption can occur [1]. Using diosmin in systemic or in vitro cellular models fails because cell cultures lack the necessary microbiome enzymes for this conversion, rendering the compound inactive [2]. Conversely, substituting with luteolin introduces severe metabolic instability; luteolin possesses a free 4'-hydroxyl group that is rapidly targeted by Catechol-O-Methyltransferase (COMT) and UDP-glucuronosyltransferases (UGTs), resulting in a very short plasma half-life and low free-form bioavailability [3]. Diosmetin’s existing 4'-methoxy group blocks this specific COMT degradation pathway, providing a distinct pharmacokinetic profile essential for controlled dosing and sustained exposure.

References

- [1] Russo, R., et al. (2018). Comparative Bioavailability of Two Diosmin Formulations after Oral Administration to Healthy Volunteers. Nutrients, 10(9), 1174.

- [2] Feldo, M., et al. (2023). Effect of diosmin and diosmetin on the level of pro-inflammatory factors in the endothelium artificially induced with PMA. Acta Angiologica, 29(3), 68-75.

- [3] Luo, Y., et al. (2017). Luteolin: A Flavonoid that Has Multiple Cardio-Protective Effects and Its Molecular Mechanisms. Frontiers in Pharmacology, 8, 692.

Bypass of Pre-Systemic Hydrolysis Bottleneck vs. Diosmin

Oral administration of standard micronized diosmin results in exceptionally low systemic bioavailability because the bulky rutinoside sugar moiety prevents direct intestinal absorption. Diosmin must first be enzymatically cleaved into diosmetin by gut flora [1]. Pharmacokinetic studies demonstrate that bypassing this step by utilizing diosmetin (or enhanced diosmetin-releasing formulations) yields significantly higher and faster systemic absorption, with optimized formulations showing up to a 9.4-fold increase in relative bioavailability (AUC and Cmax) compared to unformulated diosmin [2].

| Evidence Dimension | Systemic absorption and bioavailability bottleneck |

| Target Compound Data | Diosmetin (Aglycone) is directly absorbed across the intestinal epithelium without requiring microbial cleavage. |

| Comparator Or Baseline | Diosmin (Glycoside) requires highly variable pre-systemic enzymatic hydrolysis, resulting in delayed and poor systemic exposure. |

| Quantified Difference | Formulations optimizing the delivery of the diosmetin moiety achieve a >9-fold higher relative bioavailability compared to standard micronized diosmin. |

| Conditions | In vivo pharmacokinetic crossover studies in healthy human volunteers. |

Procuring the aglycone diosmetin is essential for formulation scientists aiming to develop high-bioavailability dosage forms that are not dependent on unpredictable patient microbiome variations.

Metabolic Stability and COMT Evasion vs. Luteolin

Luteolin is frequently utilized in flavonoid research but suffers from extensive first-pass metabolism. Its free 3',4'-dihydroxy (catechol) structure makes it a prime target for Catechol-O-Methyltransferase (COMT), which rapidly methylates it into diosmetin and chrysoeriol, restricting luteolin's free-form bioavailability to approximately 17.5% and limiting its half-life to 2–5 hours [1]. Because diosmetin is already methylated at the 4'-position, it is structurally protected from this specific COMT-mediated degradation pathway [2]. This structural difference drastically alters its phase II conjugation profile and clearance rate.

| Evidence Dimension | Susceptibility to COMT-mediated methylation and first-pass clearance |

| Target Compound Data | Diosmetin (4'-methoxy) blocks the primary COMT methylation site, altering metabolic clearance. |

| Comparator Or Baseline | Luteolin (4'-hydroxy) undergoes rapid COMT methylation, yielding <20% free-form bioavailability. |

| Quantified Difference | The 4'-methoxy substitution on diosmetin eliminates the rapid catechol methylation step that severely limits luteolin's systemic half-life. |

| Conditions | In vivo pharmacokinetic profiling and phase II metabolism tracking. |

For researchers requiring a stable flavone scaffold that resists rapid catechol-methylation in vivo, diosmetin provides a more persistent and predictable pharmacokinetic profile than luteolin.

In Vitro Cellular Potency in Endothelial Models vs. Diosmin

In cell-based assays, the structural form of the flavonoid dictates its intrinsic activity. A comparative study on Human Umbilical Vein Endothelial Cells (HUVECs) treated with PMA to induce inflammation demonstrated that diosmetin significantly and effectively lowered the production of the pro-inflammatory enzyme COX-2 [1]. In contrast, diosmin failed to exhibit the same level of direct activity. The attachment of the rutinoside sugar moiety in diosmin sterically hinders cellular interaction and membrane penetration in vitro, where hydrolytic gut enzymes are absent [1].

| Evidence Dimension | COX-2 suppression in PMA-stimulated endothelial cells |

| Target Compound Data | Diosmetin effectively modulates and lowers COX-2 expression in vitro. |

| Comparator Or Baseline | Diosmin shows significantly attenuated activity under the same conditions. |

| Quantified Difference | The aglycone form (diosmetin) possesses direct intracellular activity, whereas the glycoside (diosmin) is functionally attenuated in isolated cell cultures. |

| Conditions | PMA-induced inflammation in HUVEC in vitro models. |

Procurement of diosmetin is strictly required for any in vitro cellular assays, as the prodrug diosmin will yield false-negative or severely attenuated results due to the lack of metabolic activation.

Cytochrome P450 (CYP) Inhibition for DDI Modeling

Diosmetin acts as a potent natural inhibitor of several critical Cytochrome P450 enzymes, which is a vital parameter for pharmacokinetic profiling. In vitro human liver microsome and recombinant enzyme assays show that diosmetin inhibits CYP3A4, CYP2C9, and CYP2D6 at low micromolar concentrations [1]. For instance, co-administration of diosmetin with CYP2D6 substrates (such as amoxapine) significantly alters the substrate's relative bioavailability by blocking first-pass metabolism [2]. Flavones lacking specific hydroxyl or methoxy configurations do not exhibit this same potent inhibitory profile.

| Evidence Dimension | CYP2D6 and CYP3A4 enzymatic inhibition |

| Target Compound Data | Diosmetin demonstrates potent inhibition of CYP2D6, CYP3A4, and CYP2C9 at low micromolar ranges. |

| Comparator Or Baseline | Non-hydroxylated flavones or vehicle controls show minimal interference with CYP-mediated drug metabolism. |

| Quantified Difference | Diosmetin effectively halts CYP-mediated biotransformation of co-administered substrates, significantly increasing their systemic AUC. |

| Conditions | Human liver microsomes and in vivo co-administration pharmacokinetic models. |

Diosmetin is a highly valuable reference standard for pharmaceutical laboratories conducting drug-drug interaction (DDI) screenings and evaluating the impact of dietary flavonoids on drug metabolism.

Active Pharmaceutical Ingredient (API) for Bioavailability-Enhanced Formulations

Because standard diosmin suffers from poor aqueous solubility and unpredictable gut-mediated hydrolysis, formulation scientists procure diosmetin as the starting aglycone to develop advanced delivery systems. By utilizing diosmetin in cyclodextrin inclusion complexes, phospholipid nano-formulations, or microemulsions, manufacturers can bypass the microbial cleavage bottleneck, achieving rapid, predictable, and highly bioavailable dosing for chronic venous insufficiency and vascular therapies [1].

Reference Standard for Pharmacokinetic and Metabolism Tracking

Diosmetin is an essential analytical standard for quantifying the in vivo metabolism of both diosmin and luteolin. Since orally administered diosmin is entirely converted to diosmetin prior to absorption, and luteolin is methylated into diosmetin by COMT, clinical and preclinical pharmacokinetic studies require high-purity diosmetin to accurately map plasma concentrations, phase II glucuronidation rates, and elimination half-lives [2].

In Vitro Vascular and Endothelial Cell Assays

In pharmacological research targeting endothelial dysfunction, inflammation, or vascular tone, diosmetin must be used instead of diosmin. Cell culture environments (such as HUVECs) lack the microbiome enzymes necessary to hydrolyze the rutinoside sugar from diosmin. Procuring diosmetin ensures that the active molecule can successfully penetrate cell membranes and exert its intrinsic modulatory effects on targets like COX-2 and inflammatory cytokines [3].

Drug-Drug Interaction (DDI) Screening Assays

Due to its documented ability to inhibit key Cytochrome P450 enzymes (including CYP3A4, CYP2C9, and CYP2D6) at low micromolar concentrations, diosmetin is utilized in ADME/Tox laboratories. It serves as a natural benchmark inhibitor in human liver microsome assays to predict how flavonoid-rich diets or botanical supplements might interfere with the metabolism and clearance of narrow-therapeutic-index drugs [4].

References

- [1] Russo, R., et al. (2018). Comparative Bioavailability of Two Diosmin Formulations after Oral Administration to Healthy Volunteers. Nutrients, 10(9), 1174.

- [2] Luo, Y., et al. (2017). Luteolin: A Flavonoid that Has Multiple Cardio-Protective Effects and Its Molecular Mechanisms. Frontiers in Pharmacology, 8, 692.

- [3] Feldo, M., et al. (2023). Effect of diosmin and diosmetin on the level of pro-inflammatory factors in the endothelium artificially induced with PMA. Acta Angiologica, 29(3), 68-75.

- [4] Pawar, S. D., et al. (2026). Cytochrome P450 2D6 (CYP2D6) Inhibition by Bergamottin and Diosmetin as a Strategy to Enhance the Pharmacokinetics and Antidepressant Efficacy of Amoxapine. ACS Pharmacology & Translational Science.

Purity

Physical Description

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Density

LogP

log Kow = 3.10

3.10

Appearance

Melting Point

228 - 230 °C

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 2 of 42 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 40 of 42 companies with hazard statement code(s):;

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Mechanism of Action

CYP1A1 and CYP1B1 are two extrahepatic enzymes that have been implicated in carcinogenesis and cancer progression. Selective inhibition of CYP1A1 and CYP1B1 by dietary constituents, notably the class of flavonoids, is a widely accepted paradigm that supports the concept of dietary chemoprevention. In parallel, recent studies have documented the ability of CYP1 enzymes to selectively metabolize dietary flavonoids to conversion products that inhibit cancer cell proliferation. In the present study /the authors/ have examined the inhibition of CYP1A1 and CYP1B1-catalyzed EROD activity by 14 different flavonoids containing methoxy- and hydroxyl-group substitutions as well as the metabolism of the monomethoxylated CYP1-flavonoid inhibitor acacetin and the poly-methoxylated flavone eupatorin-5-methyl ether by recombinant CYP1A1 and CYP1B1. The most potent inhibitors of CYP1-EROD activity were the methoxylated flavones acacetin, diosmetin, eupatorin and the di-hydroxylated flavone chrysin, indicating that the 4'-OCH(3) group at the B ring and the 5,7-dihydroxy motif at the A ring play a prominent role in EROD inhibition. Potent inhibition of CYP1B1 EROD activity was also obtained for the poly-hydroxylated flavonols quercetin and myricetin. HPLC metabolism of acacetin by CYP1A1 and CYP1B1 revealed the formation of the structurally similar flavone apigenin by demethylation at the 4'-position of the B ring, whereas the flavone eupatorin-5-methyl ether was metabolized to an as yet unidentified metabolite assigned E(5)M1. Eupatorin-5-methyl ether demonstrated a submicromolar IC50 in the CYP1-expressing cancer cell line MDA-MB 468, while it was considerably inactive in the normal cell line MCF-10A. Homology modeling in conjunction with molecular docking calculations were employed in an effort to rationalize the activity of these flavonoids based on their CYP1-binding mode. Taken together the data suggest that dietary flavonoids exhibit three distinct modes of action with regard to cancer prevention, based on their hydroxyl and methoxy decoration: (1) inhibitors of CYP1 enzymatic activity, (2) CYP1 substrates and (3) substrates and inhibitors of CYP1 enzymes.

The binding mechanism of molecular interaction between diosmetin and human serum albumin (HSA) in a pH 7.4 phosphate buffer was studied using atomic force microscopy (AFM) and various spectroscopic techniques including fluorescence, resonance light scattering (RLS), UV-vis absorption, circular dichroism (CD), and Fourier transform infrared (FT-IR) spectroscopy. Fluorescence data revealed that the fluorescence quenching of HSA by diosmetin was a static quenching procedure. The binding constants and number of binding sites were evaluated at different temperatures. The RLS spectra and AFM images showed that the dimension of the individual HSA molecules were larger after interaction with diosmetin. The thermodynamic parameters, /changes in enthalpy and entropy/ were calculated to be -24.56 kJ/mol and 14.67 J/mol/K, respectively, suggesting that the binding of diosmtin to HSA was driven mainly by hydrophobic interactions and hydrogen bonds. The displacement studies and denaturation experiments in the presence of urea indicated site I as the main binding site for diosmetin on HSA. The binding distance between diosmetin and HSA was determined to be 3.54 nm based on the Forster theory. Analysis of CD and FT-IR spectra demonstrated that HSA conformation was slightly altered in the presence of diosmetin.

The survival of osteoblasts is one of the determinants of the development of osteoporosis. This study /investigates/ the osteoblastic differentiation induced by diosmetin, a flavonoid derivative, in osteoblastic cell lines MG-63, hFOB, and MC3T3-E1 and bone marrow stroma cell line M2-10B4. Osteoblastic differentiation was determined by assaying alkaline phosphatase (ALP) activity and mineralization degree and measuring various osteoblast-related markers using ELISA. Expression and phosphorylation of Runt-related transcription factor 2 (Runx2), protein kinase Cdelta (PKCdelta), extracellular signal-regulated kinase (ERK), p38, and c-jun-N-terminal kinase (JNK) was assessed by immunoblot. Rac1 activity was determined by immunoprecipitation, and Runx2 activity was assessed by EMSA. Genetic inhibition was performed by small hairpin RNA plasmids or small interfering RNA (siRNA) transfection. Diosmetin exhibited an effect on osteoblastic maturation and differentiation by means of ALP activity, osteocalcin, osteopontin, and type I collagen production, as well as Runx2 upregulation. Induction of differentiation by diosmetin was associated with increased PKCdelta phosphorylation and the activations of Rac1 and p38 and ERK1/2 kinases. Blocking PKCdelta by siRNA inhibition significantly decreased osteoblastic differentiation by inhibiting Rac1 activation and subsequently attenuating the phosphorylation of p38 and ERK1/2. In addition, blocking p38 and ERK1/2 by siRNA transfection also suppressed diosmetin-induced cell differentiation. /This shows/ that diosmetin induced osteoblastic differentiation through the PKCdelta-Rac1-MEK3/6-p38 and PKCdelta-Rac1-MEK1/2- ERK1/2-Runx2 pathways and that it is a promising agent for treating osteoporosis.

Vapor Pressure

Pictograms

Irritant

Other CAS

Absorption Distribution and Excretion

Metabolism Metabolites

Various types of tumors are known to overexpress enzymes belonging to the CYP1 family of cytochromes P450. The present study aimed to characterize the metabolism and further antiproliferative activity of the natural flavonoid diosmetin in the CYP1-expressing human hepatoma cell line HepG2. Diosmetin was converted to luteolin in HepG2 cells after 12 and 30 hr of incubation. In the presence of the CYP1A inhibitor alpha-naphthoflavone, the conversion of diosmetin to luteolin was attenuated. 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide assays revealed luteolin to be more cytotoxic than diosmetin. The antiproliferative effect of diosmetin in HepG2 cells was attributed to blockage at the G2/M phase as determined by flow cytometry. Induction of G2/M arrest was accompanied by up-regulation of phospho-extracellular-signal-regulated kinase (p-ERK), phospho-c-jun N-terminal kinase, p53 and p21 proteins. More importantly, induction of G2/M arrest and p53 and p-ERK up-regulation were reversed by the application of the CYP1 inhibitor alpha-naphthoflavone. Taken together, the data provide new evidence on the tumor-suppressing role of cytochrome P450 CYP1A enzymes and extend the hypothesis that the anticancer activity of dietary flavonoids is enhanced by P450-activation.

CYP1A1 and CYP1B1 are two extrahepatic enzymes that have been implicated in carcinogenesis and cancer progression. Selective inhibition of CYP1A1 and CYP1B1 by dietary constituents, notably the class of flavonoids, is a widely accepted paradigm that supports the concept of dietary chemoprevention. In parallel, recent studies have documented the ability of CYP1 enzymes to selectively metabolize dietary flavonoids to conversion products that inhibit cancer cell proliferation. In the present study /the authors/ have examined the inhibition of CYP1A1 and CYP1B1-catalyzed EROD activity by 14 different flavonoids containing methoxy- and hydroxyl-group substitutions as well as the metabolism of the monomethoxylated CYP1-flavonoid inhibitor acacetin and the poly-methoxylated flavone eupatorin-5-methyl ether by recombinant CYP1A1 and CYP1B1. The most potent inhibitors of CYP1-EROD activity were the methoxylated flavones acacetin, diosmetin, eupatorin and the di-hydroxylated flavone chrysin, indicating that the 4'-OCH(3) group at the B ring and the 5,7-dihydroxy motif at the A ring play a prominent role in EROD inhibition. Potent inhibition of CYP1B1 EROD activity was also obtained for the poly-hydroxylated flavonols quercetin and myricetin. HPLC metabolism of acacetin by CYP1A1 and CYP1B1 revealed the formation of the structurally similar flavone apigenin by demethylation at the 4'-position of the B ring, whereas the flavone eupatorin-5-methyl ether was metabolized to an as yet unidentified metabolite assigned E(5)M1. Eupatorin-5-methyl ether demonstrated a submicromolar IC50 in the CYP1-expressing cancer cell line MDA-MB 468, while it was considerably inactive in the normal cell line MCF-10A. Homology modeling in conjunction with molecular docking calculations were employed in an effort to rationalize the activity of these flavonoids based on their CYP1-binding mode. Taken together the data suggest that dietary flavonoids exhibit three distinct modes of action with regard to cancer prevention, based on their hydroxyl and methoxy decoration: (1) inhibitors of CYP1 enzymatic activity, (2) CYP1 substrates and (3) substrates and inhibitors of CYP1 enzymes.

Flos Chrysanthemi (the flower of Chrysanthemum morifolium Ramat.) is widely used in China as a food and traditional Chinese medicine for many diseases. Luteolin and apigenin are two main bioactive components in Flos Chrysanthemi, and chrysoeriol and diosmetin are two methylated metabolites of luteolin in vivo by cathechol-O-methyltransferase (COMT). However, there was /a/ lack of pharmacokinetic information of chrysoeriol and diosmetin after oral administration of Flos Chrysanthemi extract (FCE). The present study aimed to develop an HPLC-UV method for simultaneous determination of rat plasma concentration of luteolin, apigenin, chrysoeriol and diosmetin and utilize it in pharmacokinetic study of the four compounds after orally giving FCE to rats. The method was successfully validated and applied to the pharmacokinetic study when oral administration of FCE to rats with or without co-giving a COMT inhibitor, entacapone. Chrysoeriol and diosmetin were detected in rat plasma after oral administration of FCE and their concentrations were significantly decreased after co-giving entacapone... In conclusion, a sensitive, accurate and reproducible HPLC-UV method for simultaneous determination of luteolin, apigenin, chrysoeriol and diosmetin in rat plasma were developed, pharmacokinetics of chrysoeriol and diosmetin combined with luteolin and apigenin were characterized after oral administration of FCE to rats, which gave us more information on pharmacokinetics and potential pharmacological effects of FCE in vivo.

Diosmetin has known human metabolites that include (2S,3S,4S,5R)-3,4,5-Trihydroxy-6-[5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-4-oxochromen-7-yl]oxyoxane-2-carboxylic acid.

Wikipedia

Use Classification

Methods of Manufacturing

General Manufacturing Information

Analytic Laboratory Methods

Simultaneous determination of diosmin and diosmetin in human plasma by ion trap liquid chromatography-atmospheric pressure chemical ionization tandem mass spectrometry: Application to a clinical pharmacokinetic study...

The isolation and identification of 3 new flavanol 7-glucuronides, luteolin 7-glucuronide (luteolin 7-O-glucuronide), apigenin 7-glucuronide and diosmetin 7-glucuronide, from the seeds of Alyssum minimum are described.

From the leaves and twigs of Leptadenia reticulata, hentriacontanol, alpha-amyrin, beta-amyrin, and stigmasterol were isolated and identified. Two flavones, diosmetin and luteolin, were also isolated and characterized by chemical and spectral methods.

Clinical Laboratory Methods

Diosmetin (3',5,7-trihydroxy-4'-methoxyflavone) is the aglycone of the flavonoid glycoside diosmin (3',5,7-trihydroxy-4'-methoxyflavone-7-ramnoglucoside). Diosmin is hydrolyzed by enzymes of intestinal micro flora before absorption of its aglycone diosmetin. A specific, sensitive, precise, accurate and robust HPLC assay for the simultaneous determination of diosmin and diosmetin in human plasma was developed and validated. Plasma samples were incubated with beta-glucuronidase/sulphatase. The analytes were isolated by liquid-liquid extraction with tert-butyl methyl ether at pH 2, and separated on a C(18) reversed-phase column using a mixture of methanol/1% formic acid (58:42, v/v) at a flow rate of 0.5 mL/min. APCI in the positive ion mode and multiple reaction monitoring (MRM) method was employed. The selected transitions for diosmin, diosmetin and the internal standard (7-ethoxycoumarin) at /mass to charge ration/ (m/z) were: 609.0 /to/ 463.0, 301.2 /to/ 286.1 and 191, respectively. A good linearity was found in the range of 0.25-500 ng/ml (R(2)>0.992) for both compounds. The intra-batch assay precision (CV) for diosmin and diosmetin ranged from 1.5% to 11.2% and from 2.8% to 12.5%, respectively, and the inter-batch precision were from 5.2% to 11.5% and 8.5% to 9.8%, respectively. The accuracy was well within the acceptable range the accuracies (from -2.7% to 4.2% and -1.6% to 3.5% for diosmin and diosmetin, respectively). The mean recoveries of diosmin, diosmetin and the internal standard were 87.5%, 89.2% and 67.2%. Stability studies showed that diosmin and diosmetin were stable in different conditions. Finally, the method was successfully applied to the pharmacokinetic study of diosmin in healthy volunteers following a single oral administration (Daflon).

HPLC determination in biological fluids.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place, away from light.

Stability Shelf Life

Dates

2: Ge A, Ma Y, Liu YN, Li YS, Gu H, Zhang JX, Wang QX, Zeng XN, Huang M.

3: Yu G, Wan R, Yin G, Xiong J, Hu Y, Xing M, Cang X, Fan Y, Xiao W, Qiu L, Wang

4: Chan BC, Ip M, Gong H, Lui SL, See RH, Jolivalt C, Fung KP, Leung PC, Reiner

5: Zhao M, Du L, Tao J, Qian D, Shang EX, Jiang S, Guo J, Liu P, Su SL, Duan JA.

6: Silvestro L, Tarcomnicu I, Dulea C, Attili NR, Ciuca V, Peru D, Rizea Savu S.

7: Liao W, Ning Z, Chen L, Wei Q, Yuan E, Yang J, Ren J. Intracellular

8: Liu S, Zhou X, Li W, Zhang H, Zhang B, Li G, Liu B, Deng X, Peng L. Diosmetin

9: Patel K, Gadewar M, Tahilyani V, Patel DK. A review on pharmacological and

10: Zeng X, Shi J, Zhao M, Chen Q, Wang L, Jiang H, Luo F, Zhu L, Lu L, Wang X,

11: Androutsopoulos VP, Spandidos DA. The flavonoids diosmetin and luteolin exert

12: Lee SJ, Jung TH, Kim H, Jeong D, Choi G, Park WK, Kong JY, Jin MH, Cho H.

13: Quintieri L, Palatini P, Moro S, Floreani M. Inhibition of cytochrome P450

14: Zhang G, Wang L, Pan J. Probing the binding of the flavonoid diosmetin to

15: Poór M, Veres B, Jakus PB, Antus C, Montskó G, Zrínyi Z, Vladimir-Knežević S,

16: Michael HN, Salib JY, Eskander EF. Bioactivity of diosmetin glycosides

17: Chen Z, Kong S, Song F, Li L, Jiang H. Pharmacokinetic study of luteolin,

18: Liu J, Ren H, Liu B, Zhang Q, Li M, Zhu R. Diosmetin inhibits cell

19: Quintieri L, Bortolozzo S, Stragliotto S, Moro S, Pavanetto M, Nassi A,

20: Campanero MA, Escolar M, Perez G, Garcia-Quetglas E, Sadaba B, Azanza JR.

Explore Compound Types